2-Thiopheneglyoxylic acid

Overview

Description

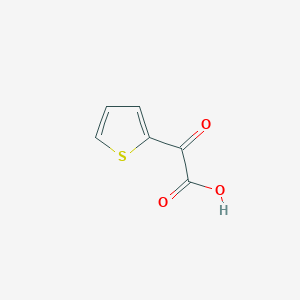

2-Thiopheneglyoxylic acid (TGA, CAS 4075-59-6) is a heterocyclic organic compound with the molecular formula C₆H₄O₃S. It consists of a thiophene ring (a five-membered aromatic ring containing sulfur) substituted with a glyoxylic acid group (–COCOOH). Key properties include:

Preparation Methods

Traditional Synthesis Methods and Their Limitations

Sodium Nitrite/Hydrochloric Acid Oxidation

The conventional approach involves reacting 2-acetylthiophene with sodium nitrite in a hydrochloric acid medium. While this method achieves moderate yields (60–70%), it produces sodium chloride as a solid waste and releases hydrochloric acid vapors, necessitating specialized corrosion-resistant equipment. Additionally, the resulting mother liquor contains high concentrations of salts and acids, complicating waste treatment .

Environmental and Operational Drawbacks

The volatility of hydrochloric acid exacerbates reactor corrosion, shortening equipment lifespan and increasing maintenance costs. Furthermore, the inability to recycle solvents or byproducts results in unsustainable waste generation, aligning poorly with modern green chemistry principles .

Advanced Synthesis Using Nitrosyl Sulfuric Acid

Reaction Mechanism and Optimization

A patent-pending method (CN110590736A) replaces hydrochloric acid with nitrosyl sulfuric acid (HNOSO₄) in a sulfuric acid medium. This approach eliminates salt byproducts and leverages recyclable solvents, addressing key limitations of traditional routes . The reaction proceeds via the oxidation of 2-acetylthiophene’s acetyl group to a glyoxylic acid moiety, facilitated by nitrosyl sulfuric acid’s strong oxidative properties:

Critical Reaction Parameters

-

Sulfuric Acid Concentration : 50–80% (optimal: 70%) ensures sufficient protonation without excessive viscosity .

-

Nitrosyl Sulfuric Acid Ratio : 2–10 times the weight of 2-acetylthiophene (optimal: 4–6×) .

-

Temperature : 0–10°C minimizes side reactions while maintaining reaction kinetics .

Purification and Solvent Recovery

The purification protocol involves:

-

Crystallization : Quenching the reaction mixture in ice water to precipitate crude product.

-

Alkaline Dissolution : Adjusting pH to 3–5 with sodium hydroxide to solubilize impurities like 2-thiophenecarboxylic acid.

-

Solvent Extraction : Using ethyl acetate or dichloromethane to remove non-polar impurities.

-

Acid Precipitation : Lowering pH to 0.8–1.0 with sulfuric acid to isolate high-purity this compound .

Mother liquor recycling is achieved by concentrating the spent sulfuric acid to 65–70% and reusing it in subsequent batches, reducing waste by >40% .

Experimental Data and Comparative Analysis

Case Studies from Patent Examples

The following table summarizes key experimental results from the patent:

| Example | H₂SO₄ Concentration (%) | Nitrosyl H₂SO₄ (g) | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 70 | 1000 | 10 | 81 | 99.1 |

| 2 | 65 | 1500 | 2 | 83 | 98.5 |

| 3 | 60 | 3000 | 15 | 84 | 98.7 |

| 4* | 65 (recycled) | 3000 | -2 | 88 | 98.2 |

*Example 4 utilized recycled mother liquor, demonstrating enhanced yield due to residual catalytic species .

Yield and Purity Trends

-

Higher nitrosyl sulfuric acid ratios (e.g., 6× in Example 3) correlate with improved yields but require precise temperature control to avoid over-oxidation.

-

Recycled sulfuric acid (Example 4) marginally reduces purity (98.2% vs. 99.1%) but boosts yield to 88%, underscoring the trade-off between efficiency and product quality .

Environmental and Industrial Implications

Waste Reduction and Solvent Sustainability

By eliminating sodium chloride byproducts and enabling sulfuric acid reuse, the nitrosyl sulfuric acid method reduces hazardous waste generation by >50% compared to traditional routes . Non-volatile solvents like ethyl acetate further mitigate air pollution risks.

Scalability and Cost Efficiency

The absence of corrosive hydrochloric acid lowers capital expenditures on specialized reactors. Batch-to-batch consistency (purity >98.5%) also reduces downstream purification costs in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Thiopheneglyoxylic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form thiophene-2,3-dicarboxylic acid.

Reduction: Reduction reactions can convert it into 2-thiopheneacetic acid.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.

Major Products:

Oxidation: Thiophene-2,3-dicarboxylic acid.

Reduction: 2-Thiopheneacetic acid.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Synthesis of 2-Thiopheneglyoxylic Acid

The synthesis of this compound can be achieved through several methods. A notable method involves the reaction of 2-acetylthiophene with nitrosyl sulfuric acid in a sulfuric acid solution. This process yields a product with a purity exceeding 98.5% and a yield greater than 81% while minimizing environmental impact by recycling the mother liquor . The reaction mechanism can be summarized as follows:

Biological Activities

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential uses in pharmaceuticals and agriculture.

Antioxidant Activity

The compound has also shown promising antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals makes it a candidate for further research in health applications.

Industrial Applications

This compound is utilized in several industrial processes:

- Dyes and Pigments : Due to its thiophene structure, it is employed in the synthesis of various dyes and pigments, enhancing color stability and vibrancy.

- Pharmaceutical Intermediates : It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting microbial infections.

- Agricultural Chemicals : Its antimicrobial properties make it suitable for developing agricultural fungicides and bactericides.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth at concentrations as low as 0.5 mg/mL, showcasing its potential as a natural preservative in food products.

Case Study 2: Synthesis Optimization

In another research effort, scientists optimized the synthesis process of this compound to enhance yield and purity. By adjusting reaction conditions such as temperature and concentration of reactants, they achieved a yield increase of up to 90%, demonstrating the importance of process optimization in industrial applications.

Mechanism of Action

The mechanism by which 2-thiopheneglyoxylic acid exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. These complexes can exhibit unique optical and electronic properties due to the interaction between the metal center and the thiophene ring . In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Furylglyoxylic Acid (FGA)

- Structure : Replaces the sulfur atom in TGA’s thiophene ring with oxygen, forming a furan ring.

- Binding Affinity : In isothermal titration calorimetry (ITC) studies with Pseudomonas protein PaKPR2, FGA exhibited a Kd of 0.392 µM , significantly lower than TGA’s Kd of 1.392 µM , indicating stronger binding affinity. This is attributed to oxygen’s electronegativity, enabling better stabilization via hydrogen bonds or dipole interactions at the binding site .

- Thermodynamics : Both compounds show exothermic binding (negative ΔH values), but FGA’s higher enthalpic contribution suggests more favorable interactions .

Phenylglyoxylate (PGA) and 2-Oxo-4-phenylbutanoic Acid (OPBA)

- Structure: PGA contains a benzene ring instead of thiophene/furan, while OPBA has a bulkier phenylbutanoic acid chain.

- Binding Behavior: Both interact with PaKPR2 but with lower affinity than TGA and FGA. The planar aromatic systems in PGA and OPBA likely face steric hindrance compared to the smaller, heteroatom-rich TGA and FGA .

Thiophene-2-carboxylic Acid

- Structure : Lacks the glyoxylic acid (–COCOOH) group, instead having a simple carboxylic acid (–COOH) substituent.

- Applications : Primarily used as a laboratory chemical .

- Safety: Classified as Acute Toxicity Category 4 (H302, H312) , contrasting with TGA’s irritant but non-toxic profile .

Thiodiacetic Acid

- Structure : Contains two acetic acid groups linked by a sulfur atom (C₄H₆O₄S), lacking an aromatic ring.

- Functionality : Used in industrial applications (e.g., polymer synthesis), differing from TGA’s role in coordination chemistry .

Structural and Functional Insights

Role of Heteroatoms

- The sulfur atom in TGA and oxygen in FGA influence electronic properties and binding. FGA’s oxygen enhances dipole interactions, while TGA’s sulfur may contribute to π-stacking or hydrophobic effects .

Steric and Thermodynamic Factors

- Bulky aromatic groups (e.g., in PGA, OPBA) reduce binding efficiency compared to TGA and FGA, highlighting the importance of molecular size and flexibility .

- Crystal Structure : TGA exhibits intermolecular hydrogen bonding (O–H···O) and thiophene ring flip disorder, which may affect solubility and reactivity .

Data Tables

Table 1: Key Physicochemical Properties

Biological Activity

2-Thiopheneglyoxylic acid (CHOS) is a sulfur-containing organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its potential applications in various fields.

Chemical Structure and Synthesis

This compound is characterized by the presence of a thiophene ring and a glyoxylic acid moiety. The synthesis of this compound can be achieved through various methods, including acylation reactions and rearrangement processes. For instance, one synthetic route involves the reaction of thiophene derivatives with chloroacetyl chlorides followed by alkaline rearrangement to yield this compound .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases . The compound's antioxidant capacity can be quantified using assays such as DPPH and FRAP, where it shows promising results comparable to standard antioxidants.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory effects. Studies have shown that this compound inhibits key enzymes involved in metabolic pathways, including acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's . The inhibition of AChE by this compound suggests potential therapeutic applications in cognitive health.

Phytotoxicity

In agricultural research, this compound has demonstrated phytotoxic effects on various plant species. It significantly inhibits root growth in plants such as Lactuca sativa and Echinochloa utilis, indicating its potential use as a herbicide . The concentration-dependent growth inhibition highlights its efficacy in controlling unwanted vegetation.

Case Study 1: Antioxidant Efficacy

A study published in Phytotherapy Research assessed the antioxidant activity of this compound using different extraction methods. The results indicated that methanolic extracts containing this compound exhibited higher antioxidant activity than aqueous extracts, suggesting that solvent choice significantly influences bioactivity .

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of this compound against AChE and butyrylcholinesterase (BChE). The findings revealed that the compound effectively inhibited both enzymes with IC50 values indicating its potential as a lead compound for developing anti-Alzheimer's agents .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-Thiopheneglyoxylic acid complexes, and how are their structural features validated?

- Methodology : Synthesis typically involves reacting this compound (HL) with metal salts (e.g., europium nitrate) and ligands like 1,10-phenanthroline (phen). Structural validation employs elemental analysis, electrical conductivity measurements, FTIR, and ¹H NMR. For example, FTIR confirms ligand coordination via shifts in νCO (1,719 cm⁻¹ to 1,642/1,408 cm⁻¹ for carboxylate groups) and δO–H (909 cm⁻¹ disappearance). ¹H NMR upfield shifts in thiophene protons and downfield shifts in phenanthroline signals further support coordination .

Q. What safety protocols are critical for handling this compound in laboratory environments?

- Methodology : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and goggles. Avoid inhalation of dust and ensure adequate ventilation. In case of skin contact, wash immediately with soap and water; for eye exposure, irrigate for ≥15 minutes and seek medical attention. Store away from strong oxidizers, acids, and bases to prevent hazardous reactions (e.g., decomposition into sulfur oxides) .

Q. How is the thermal stability of this compound complexes assessed?

- Methodology : Thermogravimetric analysis (TGA) is used to determine decomposition temperatures. For example, [EuL₂·phen·(H₂O)₃]NO₃ remains stable up to 250°C, with weight loss corresponding to coordinated water molecules. This data informs storage conditions and application limits in high-temperature processes .

Advanced Research Questions

Q. What spectroscopic evidence elucidates the coordination behavior of this compound with lanthanide ions?

- Methodology : Fluorescence spectroscopy reveals characteristic europium(III) emission peaks at 592 nm (⁵D₀→⁷F₁) and 618 nm (⁵D₀→⁷F₂), confirming energy transfer from the ligand to the metal. FTIR and ¹H NMR further demonstrate coordination via carboxylate oxygen atoms and phenanthroline nitrogen atoms, with IR shifts (e.g., νCO at 1,719 cm⁻¹ → 1,642/1,408 cm⁻¹) .

Q. How can researchers resolve contradictions in reported enzymatic reactivity data for this compound?

- Methodology : Conduct comparative assays under standardized conditions (e.g., pH, temperature, enzyme concentration). For instance, Pseudomonas aeruginosa KPR2 shows 20% relative activity with this compound compared to phenylpyruvate (90%). Discrepancies may arise from substrate specificity or assay design; replicate experiments using multiple enzyme sources (e.g., α-keto acid reductases) and validate via kinetic parameters (Km, Vmax) .

Q. What experimental strategies optimize the fluorescence quantum yield of this compound-based complexes?

- Methodology : Enhance luminescence by (1) selecting lanthanides with high intrinsic quantum yields (e.g., Eu³⁺, Tb³⁺), (2) using synergistic ligands (e.g., 1,10-phenanthroline) to shield metal ions from solvent quenching, and (3) minimizing non-radiative decay via deuteration or low-temperature measurements. Emission intensity correlates with ligand-to-metal energy transfer efficiency, measurable via lifetime decay analysis .

Properties

IUPAC Name |

2-oxo-2-thiophen-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O3S/c7-5(6(8)9)4-2-1-3-10-4/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWRVUADKUVEGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193733 | |

| Record name | alpha-Oxothiophen-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4075-59-6 | |

| Record name | 2-Thiopheneglyoxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4075-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiopheneglyoxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004075596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Oxothiophen-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha-oxothiophen-2-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-THIOPHENEGLYOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/723A77PV2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.